molecular formula C9H4BrClFN B1528794 8-Bromo-2-chloro-6-fluoroquinoline CAS No. 1342486-86-5

8-Bromo-2-chloro-6-fluoroquinoline

Cat. No. B1528794
CAS RN: 1342486-86-5
M. Wt: 260.49 g/mol
InChI Key: YMADBWLQIMWVPG-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloro-6-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is 1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H .


Physical And Chemical Properties Analysis

8-Bromo-2-chloro-6-fluoroquinoline is a powder at room temperature . It has a molecular weight of 260.49 .

Scientific Research Applications

Synthesis and Biological Applications

Quinoline derivatives are synthesized for various biological studies, including cytotoxicity against cancer cell lines and antibacterial properties. For instance, 8-hydroxyquinoline derivatives have been developed for in vitro cytotoxic studies against breast cancer cell lines, showing enhanced antiproliferative activity when compared to standard drugs like Paclitaxel (Kotian et al., 2021). Additionally, 8-nitrofluoroquinolone derivatives were synthesized to investigate their antibacterial properties, revealing significant activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Chemical Properties and Applications

Quinoline derivatives also exhibit unique chemical properties useful in various applications. For example, a study on epoxy-coated corrosion monitoring utilized 8-hydroxyquinoline as a fluorescent indicator for detecting Fe2+/Fe3+ ions produced during anodic reactions, demonstrating the compound's potential in corrosion detection (Roshan et al., 2018). Another example involves the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives with promising antimicrobial activity, suggesting the potential for further development as antimicrobial agents (Ansari & Khan, 2017).

Metal Ion Sensing and Photoprotective Applications

Quinoline derivatives are explored for metal ion sensing and as photoprotective groups. For instance, an 8-hydroxyquinoline derivative was designed for Hg2+-selective sensing, showing pronounced fluoroionophoric properties and potential for detecting mercury ions in aqueous solutions (Moon et al., 2004). Furthermore, 8-Bromo-7-hydroxyquinoline has been utilized as a photoremovable protecting group for biological molecules, illustrating its application in regulating biological effector action with light, particularly through two-photon excitation (Zhu et al., 2006).

Safety and Hazards

8-Bromo-2-chloro-6-fluoroquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMADBWLQIMWVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-6-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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